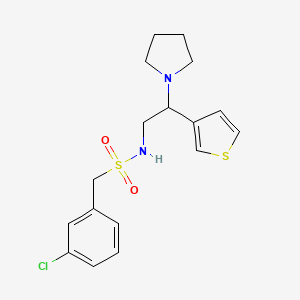![molecular formula C22H16FN3O4 B2709880 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-52-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a benzodioxole group, a fluorobenzyl group, and a pyridopyrimidinedione group. Benzodioxole is an organic compound and a benzene derivative. It’s a heterocyclic compound containing the methylenedioxy functional group . Fluorobenzyl refers to a benzyl group that has been substituted with a fluorine atom. Pyridopyrimidinedione is a pyrimidine derivative.
Applications De Recherche Scientifique
Herbicidal Activities
Pyrimidine derivatives have been investigated for their herbicidal properties. For instance, 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds exhibited significant herbicidal activities against specific plants. A derivative, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, showed a 98% activity against Brassica napus at certain concentrations, highlighting the potential of these compounds in developing new herbicides (Yang Huazheng, 2013).
Antimicrobial and Antitumor Activities
Another domain of application is in the synthesis of compounds with antimicrobial and antitumor activities. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their urease inhibition, which can be crucial in designing drugs for diseases caused by urease-producing pathogens. Some compounds have shown significant activity, indicating the therapeutic potential of these derivatives in treating diseases related to urease enzyme activity (A. Rauf et al., 2010).
Nonlinear Optical Materials
Moreover, pyrimidine derivatives have been explored for their potential in nonlinear optical materials. For example, novel styryl dyes based on pyrimidine derivatives have been studied for their third-order nonlinear optical properties. These compounds have shown promise in applications such as optical power limiting, attributed to phenomena like two-photon absorption, which is crucial for developing new materials for optical devices (S. Shettigar et al., 2009).
Inhibitors of Enzymatic Activities
Additionally, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis in plants. These compounds have demonstrated promising herbicidal activities and could serve as leads for the development of new herbicides with specific modes of action (Da-Wei Wang et al., 2017).
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of pyrido[2,3-d]pyrimidine derivatives has also been conducted to explore their chemical properties and potential applications further. Studies have reported on the efficient synthesis, characterization, and exploration of these compounds' structural, spectral, and computational aspects, contributing to our understanding of their reactivity and potential uses in various scientific and industrial fields (Abida Ashraf et al., 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the benzyl and benzodioxolyl groups.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "3-fluorobenzaldehyde", "1,3-benzodioxole", "sodium hydride", "ethyl bromoacetate", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid to obtain ethyl 2-amino-3-cyano-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate.", "b. Hydrolyze the ester using sodium hydroxide to obtain 2-amino-3-cyano-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylic acid.", "c. Cyclize the acid using acetic anhydride to obtain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core.", "Step 2: Introduction of benzyl group", "a. React the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core with sodium hydride and ethyl bromoacetate to obtain ethyl 3-(2-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-ylamino)propanoate.", "b. Hydrolyze the ester using sodium hydroxide to obtain 3-(2-oxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-ylamino)propanoic acid.", "c. React the acid with 3-fluorobenzaldehyde in the presence of hydrochloric acid to obtain 3-(3-fluorobenzyl)-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one.", "Step 3: Introduction of benzodioxolyl group", "a. React 1,3-benzodioxole with sodium hydride in the presence of ethanol to obtain sodium 1,3-benzodioxole.", "b. React the sodium 1,3-benzodioxole with 3-(3-fluorobenzyl)-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one in the presence of water to obtain 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
Numéro CAS |
902923-52-8 |
Nom du produit |
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C22H16FN3O4 |
Poids moléculaire |
405.385 |
Nom IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Clé InChI |
SLCRQNRMWJZFSS-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



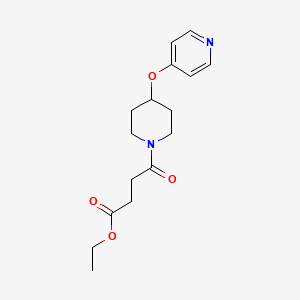
![isopropyl 2-(6-(morpholinosulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2709798.png)
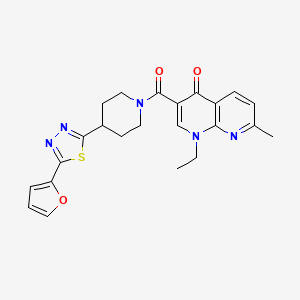
![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)
![3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2709803.png)

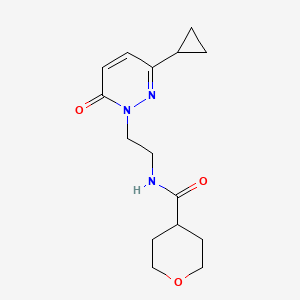
![[4-(2-Methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2709809.png)
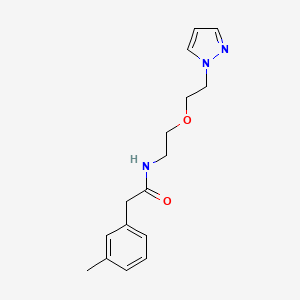
![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2709814.png)
![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709815.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2709817.png)
